5,5-Dimethylcyclohexa-1,3-diene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylcyclohexa-1,3-diene-1,3-diol is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexadiene, featuring two hydroxyl groups at the 1 and 3 positions and two methyl groups at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol can be achieved through several methods. One common approach involves the reaction of cyclohexadiene with appropriate reagents to introduce the hydroxyl groups and methyl groups at the desired positions. For instance, the Wurtz-Fittig coupling reaction of 1,3-dichloro-5,5-dimethylcyclohexa-1,3-diene with metallic sodium and chlorotrimethylsilane in anhydrous ether solvent has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylcyclohexa-1,3-diene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5,5-Dimethylcyclohexa-1,3-diene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione: This compound is structurally similar but lacks the hydroxyl groups present in 5,5-Dimethylcyclohexa-1,3-diene-1,3-diol.
Cyclohexadiene Derivatives: Other derivatives of cyclohexadiene with different substituents at various positions can be compared to highlight the unique properties of this compound.
Uniqueness
The presence of both hydroxyl and methyl groups in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
CAS No. |
7324-55-2 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5,5-dimethylcyclohexa-1,3-diene-1,3-diol |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-4,9-10H,5H2,1-2H3 |
InChI Key |
MFQILVWIKSHMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=C1)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.